2-溴-N-(1,3-噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

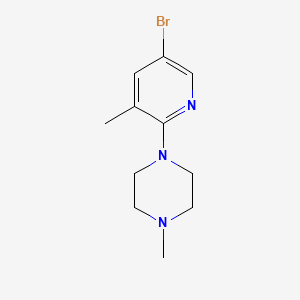

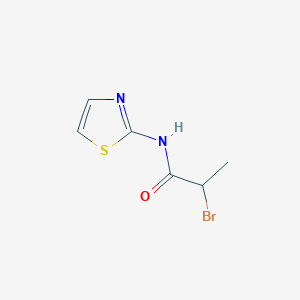

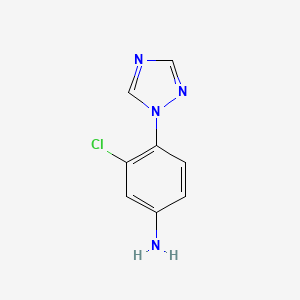

2-bromo-N-(1,3-thiazol-2-yl)propanamide is a compound that falls within the class of thiazoles, which are heterocyclic compounds featuring a sulfur and nitrogen atom in a five-membered ring. Thiazoles are of significant interest in pharmaceutical research due to their biological relevance and potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to yield thiazoles. This method allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring, which can be further transformed, for example, through Br/F exchange reactions that are useful in radiopharmaceutical applications . Another synthetic route reported involves the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives, leading to the formation of various 2,4-disubstituted and 2,3,4-trisubstituted thiazole derivatives . Additionally, 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes can be brominated using N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can then react with S,O,N-nucleophiles for selective synthesis of 5-methyl-functionalized derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. X-ray crystallographic analyses have been used to confirm the structure of certain thiazole derivatives, revealing that some compounds crystallize in monoclinic and orthorhombic shapes and belong to specific space groups .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and potential applications in drug discovery. The bromine atom present in the thiazole ring can participate in further chemical transformations, such as nucleophilic substitution reactions, which are pivotal for the introduction of various functional groups into the thiazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the substituents on the thiazole ring. These properties include solubility, melting point, and reactivity, which are crucial for the compound's behavior in biological systems and its pharmacokinetic profile. The presence of a bromine atom and other substituents can significantly alter these properties, affecting the compound's suitability for drug development .

科学研究应用

抗菌活性

噻唑衍生物,包括2-溴-N-(1,3-噻唑-2-基)丙酰胺,因其抗菌特性而闻名。它们因对多种微生物菌株的有效性而被用于开发新的抗菌剂。 噻唑化合物的结构修饰可以产生有效的抗菌剂,可用于治疗感染 .

抗癌特性

噻唑衍生物也以其抗癌活性而闻名。它们可以被合成和修饰以创造具有强大抗肿瘤特性的新分子。 这些化合物因其在癌症治疗中的潜在用途而被研究,特别是由于它们能够抑制细胞增殖并在癌细胞中诱导凋亡 .

抗炎用途

噻唑衍生物的抗炎特性使其成为开发新型抗炎药物的候选药物。 这些化合物可以调节炎症途径,从而减少炎症并在关节炎等疾病中提供治疗益处 .

抗糖尿病作用

一些噻唑衍生物在糖尿病治疗方面显示出希望。它们通过影响血糖水平和改善胰岛素敏感性来表现出抗糖尿病活性。 这使得它们成为抗糖尿病药物制剂中的潜在成分 .

抗氧化能力

噻唑衍生物的抗氧化能力是另一个关注领域。 这些化合物可以中和自由基并减少氧化应激,而氧化应激与各种疾病有关,包括神经退行性疾病 .

神经保护作用

噻唑衍生物因其神经保护作用而被探索。 它们可能在预防和治疗神经退行性疾病中发挥作用,保护神经元免受损伤 .

抗阿尔茨海默病潜力

研究表明,噻唑衍生物可能在治疗阿尔茨海默病方面有效。 它们可能会影响该疾病进展中涉及的生化途径,为治疗干预提供新的途径 .

属性

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFJYQWYSQZREP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586119 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6521-08-0 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)